molecular formula C5H10ClF2N B1459316 trans-3,4-Difluoropiperidine HCl CAS No. 1419101-24-8

trans-3,4-Difluoropiperidine HCl

Cat. No.: B1459316
CAS No.: 1419101-24-8
M. Wt: 157.59 g/mol
InChI Key: MKMKCRCSQCCJJO-TYSVMGFPSA-N
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Description

Trans-3,4-Difluoropiperidine HCl is a useful research compound. Its molecular formula is C5H10ClF2N and its molecular weight is 157.59 g/mol. The purity is usually 95%.
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Biological Activity

Introduction

Trans-3,4-Difluoropiperidine hydrochloride (trans-3,4-DFPHCl) is a fluorinated derivative of piperidine that has garnered attention in medicinal chemistry due to its unique structural features and significant biological activity. Its molecular formula is C5_5H8_8ClF2_2N, with a molecular weight of approximately 157.59 g/mol. The presence of fluorine atoms at the 3 and 4 positions of the piperidine ring enhances its chemical stability and biological efficacy, making it a valuable scaffold in drug development.

Structural Characteristics

The structural characteristics of trans-3,4-DFPHCl contribute to its biological activity. The fluorine substituents increase lipophilicity and modulate the electronic properties of the molecule, which can enhance receptor binding and selectivity. This compound is typically synthesized through various chemical routes, allowing for modifications that can optimize yield and purity.

Property Value
Molecular FormulaC5_5H8_8ClF2_2N
Molecular Weight157.59 g/mol
AppearanceWhite to beige powder
SolubilitySoluble in organic solvents

Biological Activity

Trans-3,4-DFPHCl has shown promise in several areas of biological research:

  • Receptor Modulation : It has been studied for its ability to act as an agonist for specific receptors, including the apelin receptor. This receptor is implicated in cardiovascular function, and trans-3,4-DFPHCl has demonstrated enhanced selectivity and potency compared to non-fluorinated analogs.
  • Cancer Research : In studies targeting oxidative phosphorylation (OXPHOS), trans-3,4-DFPHCl derivatives have been linked to significant inhibition of cell proliferation in pancreatic cancer models. For instance, compounds incorporating difluoropiperidine motifs exhibited low nanomolar IC50_{50} values against MIA PaCa-2 cells, indicating strong anticancer potential .
  • Antimicrobial Activity : Preliminary studies suggest that compounds related to trans-3,4-DFPHCl may also exhibit activity against multidrug-resistant strains of bacteria, although detailed investigations are still underway .

Case Study 1: Cancer Cell Proliferation Inhibition

A lead optimization campaign investigated the effects of various difluoropiperidine derivatives on cancer cell lines. Notably, a compound featuring the 4,4-difluoropiperidine structure showed an IC50_{50} value of 0.016 ± 0.002 μM against MIA PaCa-2 cells, highlighting the effectiveness of this scaffold in disrupting cancer cell growth .

Case Study 2: Pharmacokinetic Properties

Pharmacokinetic studies revealed that trans-3,4-DFPHCl derivatives displayed favorable absorption and distribution profiles in vivo. For example, one derivative demonstrated a high volume of distribution and significant oral bioavailability (11.3%) following administration in mouse models .

Comparative Analysis with Related Compounds

The uniqueness of trans-3,4-Difluoropiperidine hydrochloride can be contrasted with other piperidine derivatives:

Compound Name Structural Features Unique Aspects
3,3-Difluoropiperidine hydrochlorideTwo fluorine atoms at the 3-positionUsed as a building block in APIs
PiperidineBasic structure without fluorinationLacks enhanced biological properties
2-FluoropiperidineOne fluorine atom at the 2-positionLess stable than difluorinated variants
4-FluoropiperidineOne fluorine atom at the 4-positionDifferent pharmacokinetic profile

Properties

IUPAC Name

(3R,4R)-3,4-difluoropiperidine;hydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C5H9F2N.ClH/c6-4-1-2-8-3-5(4)7;/h4-5,8H,1-3H2;1H/t4-,5-;/m1./s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MKMKCRCSQCCJJO-TYSVMGFPSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CNCC(C1F)F.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1CNC[C@H]([C@@H]1F)F.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C5H10ClF2N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

157.59 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
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Reactant of Route 4
trans-3,4-Difluoropiperidine HCl
Reactant of Route 5
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Reactant of Route 6
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.